Enhanced Hydrolytic Stability of 1-Methyl-1H-pyrrole-2-sulfonyl fluoride Relative to Sulfonyl Chlorides
Sulfonyl fluorides exhibit substantially greater resistance to hydrolysis than sulfonyl chlorides. The stability of sulfonyl halides follows the order fluorides > chlorides > bromides > iodides [1]. While sulfonyl chlorides undergo rapid hydrolysis in aqueous environments, sulfonyl fluorides remain intact under physiological conditions (pH 7.4, 37°C) for extended periods [2]. This differential stability enables sulfonyl fluorides to serve as reliable SuFEx reagents in water-compatible reactions and as covalent warheads that selectively react with target nucleophiles rather than being quenched by bulk water [3].
| Evidence Dimension | Hydrolytic stability (qualitative order) |
|---|---|
| Target Compound Data | Sulfonyl fluoride (class property): high resistance to hydrolysis |
| Comparator Or Baseline | Sulfonyl chloride: rapid hydrolysis in aqueous media |
| Quantified Difference | Stability order: fluorides > chlorides > bromides > iodides (no numerical rate constant available for specific compound) |
| Conditions | Aqueous conditions, physiological pH |
Why This Matters
Procurement of sulfonyl fluorides over sulfonyl chlorides is essential for applications requiring aqueous compatibility or prolonged reagent shelf-life.
- [1] Wikipedia. Sulfonyl halide. View Source
- [2] Lou TS, Willis MC. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat Rev Chem. 2022;6:146-162. View Source
- [3] Dong J, Krasnova L, Finn MG, Sharpless KB. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angew Chem Int Ed. 2014;53:9430-9448. View Source
